molecular formula C13H16FNO4 B8098292 Boc-(r)-2-amino-2-(3-fluorophenyl)acetic acid

Boc-(r)-2-amino-2-(3-fluorophenyl)acetic acid

Cat. No.: B8098292
M. Wt: 269.27 g/mol
InChI Key: BMSUXJZKOGWPGP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-2-amino-2-(3-fluorophenyl)acetic acid is a compound of interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group attached to an acetic acid backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Acetic Acid Backbone: The acetic acid backbone is formed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-amino-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Boc-®-2-amino-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the Boc group provides stability during chemical transformations. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-2-amino-2-(4-fluorophenyl)acetic acid: Similar structure but with the fluorine atom at the para position.

    Boc-®-2-amino-2-(2-fluorophenyl)acetic acid: Fluorine atom at the ortho position.

    Boc-®-2-amino-2-(3-chlorophenyl)acetic acid: Chlorine atom instead of fluorine.

Uniqueness

Boc-®-2-amino-2-(3-fluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. The presence of the Boc group also provides a protective effect, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(2R)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUXJZKOGWPGP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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